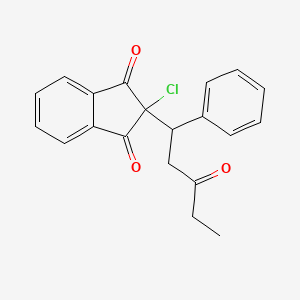

2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione

Description

2-Chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is a halogenated derivative of the 1H-indene-1,3(2H)-dione core, featuring a chloro group and a 3-oxo-1-phenylpentyl substituent at the C2 position. The indene-dione scaffold is characterized by a fused bicyclic structure with two ketone groups, which confers significant reactivity and versatility in organic synthesis and materials science.

The chloro substituent likely enhances electron-withdrawing effects, modulating electronic properties for applications in pharmaceuticals or materials.

Properties

IUPAC Name |

2-chloro-2-(3-oxo-1-phenylpentyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO3/c1-2-14(22)12-17(13-8-4-3-5-9-13)20(21)18(23)15-10-6-7-11-16(15)19(20)24/h3-11,17H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFOQYSCXOKLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42581-24-8 | |

| Record name | 2-CHLORO-2-(3-OXO-1-PHENYL-PENTYL)-INDAN-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenyl-substituted alkyne.

Ketone Formation: The ketone group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct positioning of the phenyl and oxo groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the chlorine atom.

Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Halogenated Indene-diones

2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS 1470-42-4):

- Substituents: Chloro group at the ortho position of the phenyl ring.

- Properties: Molecular weight 256.68 g/mol; exhibits planar geometry due to conjugation between the indene-dione core and aryl group .

- Applications: Intermediate in organic synthesis; halogenation enhances stability and reactivity in cross-coupling reactions.

2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione (CID 23274867):

Heterocyclic and Hydrazone Derivatives

- Pyrophthalone (PP) and Quinophthalone (QP): Substituents: PP has a 2-pyridinyl group; QP features a 2-quinolinyl group. Properties: Exist in diketo, enol, or enolate forms depending on solvent polarity and pH . Applications: Used as dyes, semiconductors, and anti-inflammatory agents.

- 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione: Substituents: Hydrazone group at C2. Properties: Fluorescent chemosensor for Cu²⁺ with high selectivity (detection limit ~10⁻⁷ M) . Comparison: The hydrazone moiety enables metal coordination, whereas the target compound’s chloro and alkyl ketone groups may favor electrophilic reactivity.

Alkyl/Aryl-Substituted Indene-diones

- 2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione (CAS 10437-95-3): Substituents: 3-Oxo-3-phenylpropanoyl side chain. Properties: Molecular formula C₁₈H₁₂O₄; shorter acyl chain compared to the target compound’s pentyl group . Applications: Intermediate in non-fullerene acceptor synthesis for organic solar cells.

2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione :

Fused-Ring and Chromone Derivatives

- 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Substituents: Quinoxaline-hydrazone moiety. Properties: Melting point 217–220°C; synthesized via reflux in glacial acetic acid (yield 52.3%) . Applications: Potential use in optoelectronics due to extended π-conjugation.

Chromone-fused derivatives (e.g., 5ab, 5ac) :

Biological Activity

Chemical Structure and Properties

2-Chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a phenyl group, and an indene-dione moiety. Its IUPAC name reflects its complex arrangement of functional groups, making it a subject of interest in medicinal chemistry and biological studies.

Molecular Formula: C19H15ClO3

CAS Number: 42581-23-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's chloro and phenyl groups enhance its ability to bind to specific enzymes or receptors, while the indene-dione moiety may facilitate redox reactions. This interaction can lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects: The compound has been shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of similar indene-dione derivatives:

- Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indene-diones displayed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

- Anti-inflammatory Research: Research highlighted in Phytotherapy Research found that compounds similar to this compound effectively reduced levels of pro-inflammatory cytokines in animal models.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | |

| Indandione Derivative A | Cytotoxicity against cancer cells | |

| Indandione Derivative B | Reduction of inflammatory markers |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indene-Dione Core: Cyclization under acidic or basic conditions.

- Friedel-Crafts Alkylation: Introduction of the phenylbutyl group using Lewis acid catalysts.

Research Applications

This compound holds promise in various fields:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

- Materials Science: Potential use in creating novel materials with specific electronic or optical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.